molecular formula C10H10F2INO B2603026 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide CAS No. 1566706-03-3

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide

Cat. No.: B2603026
CAS No.: 1566706-03-3
M. Wt: 325.097
InChI Key: FQPJSGUTQWMMGF-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide is an organic compound that features both fluorine and iodine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluoroaniline and 2-iodoethanol.

    Acylation: The 2,3-difluoroaniline undergoes acylation with acetic anhydride to form 2-(2,3-difluorophenyl)acetamide.

    Iodination: The 2-(2,3-difluorophenyl)acetamide is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.

    Oxidation: Products include various oxidized forms of the compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

Scientific Research Applications

2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding properties, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Difluorophenyl)acetamide: Lacks the iodine atom, which may alter its reactivity and applications.

    N-(2-Iodoethyl)acetamide: Lacks the fluorine atoms, affecting its chemical properties.

Properties

IUPAC Name

2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPJSGUTQWMMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)NCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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